1-(2,5-Dimethoxyphenyl)heptan-1-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)heptan-1-one is a chemical compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a heptan-1-one functional group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)heptan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)heptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)heptan-1-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(2,5-Dimethoxyphenyl)heptan-1-one is structurally similar to other compounds such as 2,5-Dimethoxyacetophenone and 1-(2,5-Dimethoxyphenyl)ethanone. its unique heptan-1-one functional group distinguishes it from these compounds. The presence of the longer carbon chain in this compound can influence its chemical reactivity and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
2,5-Dimethoxyacetophenone
1-(2,5-Dimethoxyphenyl)ethanone
2,5-Dihydroxyacetophenone
2-Acetyl-1,4-dimethoxybenzene
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-5-6-7-8-14(16)13-11-12(17-2)9-10-15(13)18-3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCXCSIWBVLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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